molecular formula C7H3ClF4O4S2 B1399289 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride CAS No. 1027345-07-8

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride

Cat. No.: B1399289
CAS No.: 1027345-07-8
M. Wt: 326.7 g/mol
InChI Key: SYZOKHJRIIDLOQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3ClF4O4S2 and a molecular weight of 326.68 g/mol . It is known for its applications in organic synthesis, particularly in the preparation of sulfonyl-containing compounds. This compound is characterized by the presence of both fluorine and trifluoromethylsulfonyl groups, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form various derivatives. The trifluoromethylsulfonyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive . This compound can also participate in radical reactions, where the trifluoromethyl group can stabilize radical intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride is unique due to the presence of both fluorine and trifluoromethylsulfonyl groups on the aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic applications .

Properties

IUPAC Name

4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O4S2/c8-18(15,16)4-1-2-5(9)6(3-4)17(13,14)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZOKHJRIIDLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719858
Record name 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027345-07-8
Record name 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

reacting 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene, and chlorosulfonic acid to provide 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride and isolating or not isolating the 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride;
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Synthesis routes and methods III

Procedure details

EXAMPLE 13 (80 g) was charged to a reactor fitted with overhead stirrer, nitrogen inlet, condenser, scrubber, temperature probe and heating bath. Chlorosulfonic acid (307 g) was added slowly through an additional funnel. The mixture was then heated up to 120° C. and held for 22 hours at 120° C. The mixture was cooled down to room temperature. Thionyl chloride (118 g) was added to the reaction mixture in one portion at ambient temperature. The mixture was stirred at 25° C. for 24 hours. A sample was pulled and HPLC showed the reaction was completed with 1.1% of the sulfonic acid left. Isopropyl acetate (775 g) was cooled down to −50° C. Water (600 g) was charged to isopropyl acetate solution. The reaction mixture was transferred slowly to the isopropyl acetate/ice mixture through an additional funnel. The internal temperature increased to 0.8° C. during the addition. The cold reaction mixture was warmed up 15° C. and layers were separated. The organic layer was used in the next step (EXAMPLE 15) without isolation.
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80 g
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307 g
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118 g
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sulfonic acid
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775 g
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isopropyl acetate ice
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride
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4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride
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4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride
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4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride
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Reactant of Route 6
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride

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